1-(4-fluorophenyl)-3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-(4-Fluorophenyl)-3,6-dimethyl-N~4~-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure, and is substituted with various functional groups, including a fluorophenyl group, a dimethyl group, and a benzothiazolyl group
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-3,6-dimethyl-N~4~-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the benzothiazolyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, where the benzothiazolyl group is attached to the pyrazolo[3,4-b]pyridine core.
Final functionalization: The carboxamide group is introduced in the final step, often through an amidation reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3,6-dimethyl-N~4~-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Coupling reactions: Reactions such as Suzuki-Miyaura coupling can be used to introduce additional substituents to the aromatic rings.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium catalysts for coupling reactions), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(4-Fluorophenyl)-3,6-dimethyl-N~4~-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activity.
Biological Research: Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3,6-dimethyl-N~4~-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3,6-dimethyl-N~4~-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
2,4-Disubstituted thiazoles: These compounds also contain a thiazole ring and exhibit various biological activities, such as antibacterial and anti-inflammatory properties.
Trisubstituted imidazole derivatives: These compounds contain a 4-fluorophenyl group and have been studied for their inhibitory activity against p38alpha MAP kinase.
Pyridine compounds with antimicrobial and antiviral activities: These compounds share the pyridine core and have been tested for their activity against various bacterial and viral strains.
The uniqueness of 1-(4-fluorophenyl)-3,6-dimethyl-N~4~-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C23H18FN5OS |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H18FN5OS/c1-12-5-4-6-18-20(12)26-23(31-18)27-22(30)17-11-13(2)25-21-19(17)14(3)28-29(21)16-9-7-15(24)8-10-16/h4-11H,1-3H3,(H,26,27,30) |
InChI Key |
MVFBICBRZTXIDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C4C(=NN(C4=NC(=C3)C)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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